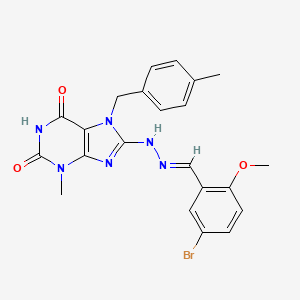![molecular formula C14H20N2O4 B2697965 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea CAS No. 1788580-49-3](/img/structure/B2697965.png)
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Dynamics and Electrostatics in Enzymatic Functions
A study on para-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, offers insights into how protein dynamics and electrostatic interactions facilitate complex biochemical reactions within a single polypeptide structure. This research highlights the significance of conformational rearrangements in achieving regulated, fast, and specific catalysis, which could be pertinent when considering the biochemical applications or interactions of complex organic compounds like 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea (Entsch, Cole, & Ballou, 2005).
Antioxidant Activity Measurement Methods
Understanding the antioxidant activity of complex molecules is crucial in evaluating their potential therapeutic applications. A comprehensive review of methods used in determining antioxidant activity outlines the detection mechanisms, applicability, advantages, and disadvantages of various assays. This knowledge is essential for assessing the antioxidant capacity of new compounds, potentially including this compound (Munteanu & Apetrei, 2021).
Environmental Behavior of Parabens
While not directly related, the environmental behavior and fate of parabens, which share some structural similarities with benzoic acid derivatives, provide a framework for understanding how similar compounds might behave in aquatic environments and their potential endocrine-disrupting activities. Such studies can inform environmental safety assessments for new compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Procedures for Benzazole Derivatives
The synthesis of benzazole derivatives, including guanidine-functionalized variants, reveals the chemical versatility and potential biological activities of these compounds. Given the structural complexity of this compound, understanding synthetic pathways and pharmacological potentials of benzazoles could offer insights into similar compounds' synthesis and applications (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).
Environmental and Health Implications of Dioxins
Research on the environmental characteristics, toxicities, and formation mechanisms of dioxins, including polybrominated dibenzo-p-dioxins, provides a context for evaluating the ecological and health impacts of structurally complex compounds. Such studies can guide the assessment of potential risks associated with new chemical entities that share features with dioxins (Yang, Liu, Shen, Wang, Yang, & Zheng, 2021).
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)16-14(18)15-8-11(17)10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7,9,11,17H,5-6,8H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWPCDHQBADXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC2=C(C=C1)OCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

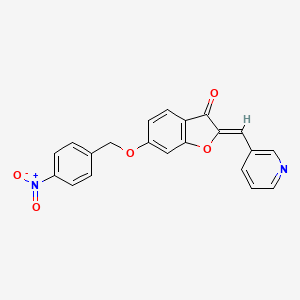
![N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2697886.png)
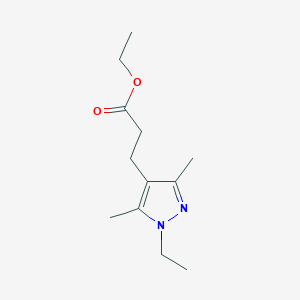
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)

![4-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2697892.png)
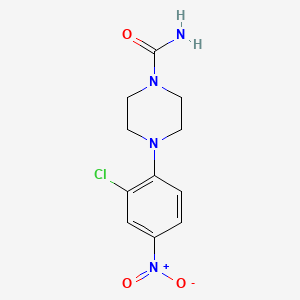
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone](/img/structure/B2697896.png)
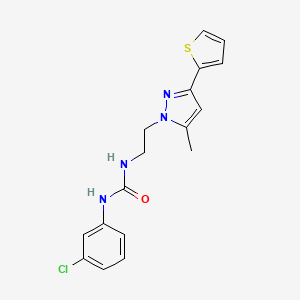
![4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2697899.png)
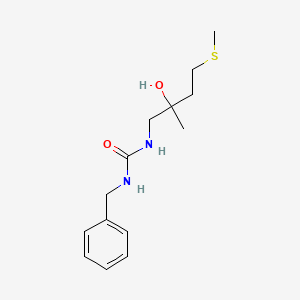
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2697901.png)
